Benzenemethanol, alpha-3-butyn-1-yl-

Vue d'ensemble

Description

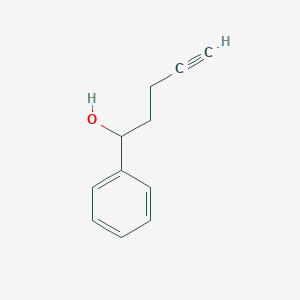

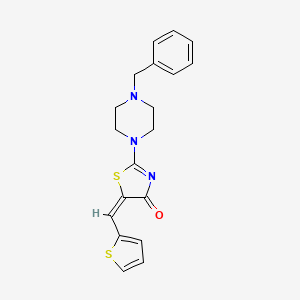

Benzenemethanol, alpha-3-butyn-1-yl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as propargyl alcohol benzyl ether and is widely used as a reagent in organic chemistry.

Applications De Recherche Scientifique

Catalysis in Alkoxycarbonylation Reactions Benzenemethanol derivatives, such as the one mentioned, have applications in homogeneous catalysis, particularly in alkoxycarbonylation reactions. A palladium catalyst incorporating a similar benzene-based ligand demonstrated high efficiency in converting alkenes to esters (Dong et al., 2017).

Microscopic Dissociation Constants Study The microscopic dissociation constants of related compounds have been studied using spectral deconvolution methods, contributing to a better understanding of their chemical behavior (Quintero et al., 1989).

Development of Novel Therapeutics Derivatives of benzenemethanol have been synthesized and studied for their potential therapeutic applications. These include efforts in asymmetric synthesis and pharmacology (Nichols et al., 1986).

Beta-Adrenergic Blocking Activity Alpha-derivatives of benzenemethanol show potential in beta-adrenergic blocking, useful for controlling conditions like tachycardia (Chamizo et al., 2007).

Hydrogen Abstraction Studies Studies involving hydrogen abstraction from compounds including benzenemethanol derivatives have contributed to the understanding of radical reactions (Evans et al., 1992).

Synthesis of Fluorescent Compounds Research includes the synthesis of fluorescent compounds and cannabinoid receptor ligands using palladium-catalyzed reactions with benzenemethanol derivatives (Chen et al., 2017).

Structural Studies in Organic Chemistry Structural studies of compounds like benzenemethanol derivatives have provided insights into the conformations and interactions of organic molecules, aiding in the design of fungicides (Anderson et al., 1984).

Development of Catalysts for Chemical Synthesis Derivatives of benzenemethanol have been used to develop highly active catalysts for chemical synthesis processes like Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).

Investigation in Supramolecular Assembly Benzenemethanol derivatives are used in constructing organic frameworks, exploring the influence of temperature and ligand structure on supramolecular assembly (Zhang et al., 2012).

Preformulation Studies for Drug Development The physicochemical properties of benzenemethanol derivatives have been investigated for their suitability in drug formulation, aiding in the development of dosage forms (Serajuddin et al., 1986).

Propriétés

IUPAC Name |

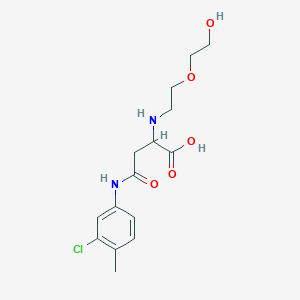

1-phenylpent-4-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h1,4-8,11-12H,3,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCFSSYQMSYTTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylpent-4-yn-1-ol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

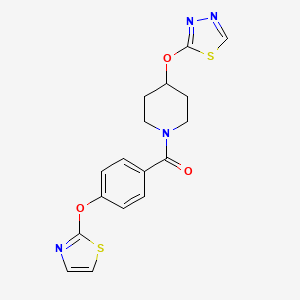

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2626477.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-(diethylsulfamoyl)-2-fluorobenzoate](/img/structure/B2626489.png)